molecular formula C10H11BrO B073710 2-Bromo-1-(3-methylphenyl)propan-1-one CAS No. 1451-83-8

2-Bromo-1-(3-methylphenyl)propan-1-one

Cat. No. B073710
CAS RN: 1451-83-8
M. Wt: 227.1 g/mol
InChI Key: QGGNDYQVUDZPJB-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-methylphenyl)propan-1-one” is a chemical compound with the CAS Number: 1451-83-8 . It has a molecular weight of 227.1 and its IUPAC name is 2-bromo-1-(3-methylphenyl)-1-propanone . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of compounds structurally related to “2-Bromo-1-(3-methylphenyl)propan-1-one” involves versatile reagents and methodologies. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene serves as a versatile reagent for synthesizing furans and cyclopentenones. Such methodologies underline the strategic use of bromine and sulfonyl groups in constructing complex organic frameworks.


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-methylphenyl)propan-1-one” can be represented by the InChI Code: 1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 . The molecular geometry and crystal structure of compounds related to “2-Bromo-1-(3-methylphenyl)propan-1-one” have been elucidated through X-ray diffraction.


Chemical Reactions Analysis

Research on 1-bromo-3-buten-2-one as a building block in organic synthesis provides insights into the reactivity patterns of brominated ketones. These studies are crucial for developing new synthetic routes and understanding the fundamental reactivity of brominated organic molecules.


Physical And Chemical Properties Analysis

The physical properties of brominated compounds, such as melting points, boiling points, and solubility, are essential for their practical application in synthesis and industrial processes. The chemical properties of “2-Bromo-1-(3-methylphenyl)propan-1-one” and related compounds, including reactivity with various nucleophiles and electrophiles, stereoselectivity, and functional group transformations, are of significant interest.

Scientific Research Applications

Organic Synthesis

“2-Bromo-1-(3-methylphenyl)propan-1-one” is an important intermediate for raw material in organic synthesis . It’s used in the synthesis of structurally related compounds, showcasing the chemical flexibility and reactivity of brominated organic compounds.

Agrochemical Industry

This compound is also used in the agrochemical industry . Its specific applications in this field are not detailed in the sources, but it’s common for such compounds to be used in the synthesis of pesticides or plant growth regulators.

Pharmaceutical Industry

In the pharmaceutical industry, “2-Bromo-1-(3-methylphenyl)propan-1-one” is used as an intermediate . For example, it’s used in the synthesis and characterization of substituted phenyl azetidines, which demonstrate potential as antimicrobial agents.

Dyestuff Field

This compound is also used in the dyestuff field . While the specific applications are not detailed in the sources, brominated compounds are often used in the synthesis of dyes due to their ability to form stable aromatic rings.

Synthesis of 4-Methylmethcathinone

“2-Bromo-1-(3-methylphenyl)propan-1-one” is used as an intermediate for the synthesis of 4-methylmethcathinone . 4-Methylmethcathinone is a synthetic stimulant drug of the amphetamine and cathinone classes.

Research on Brominated Organic Molecules

Research on the reactivity patterns of brominated ketones, including their ability to form heterocycles and carbocycles under various reaction conditions, provides insights into the fundamental reactivity of brominated organic molecules.

Safety and Hazards

“2-Bromo-1-(3-methylphenyl)propan-1-one” may cause skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGNDYQVUDZPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609264
Record name 2-Bromo-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methylphenyl)propan-1-one

CAS RN

1451-83-8
Record name 2-Bromo-1-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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